1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-

Overview

Description

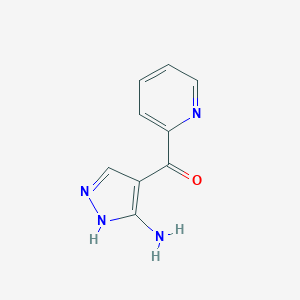

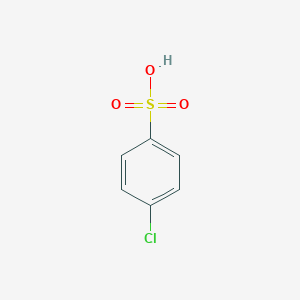

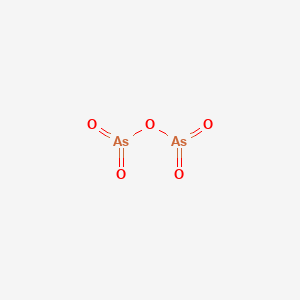

“1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-” is a chemical compound with the molecular formula C7H11N3O4S and a molecular weight of 233.24 . It is a derivative of imidazole, a heterocyclic organic compound. The structure of this compound includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-” consists of a five-membered imidazole ring, which includes two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 1-position with a (2-(ethylsulfonyl)ethyl) group, at the 2-position with a methyl group, and at the 4-position with a nitro group .Physical And Chemical Properties Analysis

The predicted boiling point of “1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-” is 543.1±30.0 °C, and its predicted density is 1.48±0.1 g/cm3 . The compound is expected to be practically insoluble in water .Scientific Research Applications

Antiprotozoal Agent

Isotinidazole, known for its antiprotozoal properties, is used in the treatment of protozoan infections. It has been extensively studied for its effectiveness against a variety of protozoan species, making it a valuable compound in medical research and pharmaceutical development .

Spectroscopic Elucidation

The compound’s structure and properties have been characterized using spectroscopic techniques such as FT-IR, FT-Raman, and UV-visible spectroscopy. These studies are crucial for understanding the fundamental reactive properties of the compound and its potential applications .

Computational Chemistry

Isotinidazole has been subject to computational analysis using density functional methods. This helps in predicting its behavior in various environments and interactions with other molecules, which is essential for drug design and discovery .

Pharmacological Research

Imidazole derivatives, including Isotinidazole, exhibit a wide range of pharmacological properties. They are explored for potential anticancer, antioxidant, anti-inflammatory, and gastroprotective effects. This makes Isotinidazole a compound of interest in the development of new medications .

Drug Discovery

The structural features of Isotinidazole make it an attractive candidate for drug discovery. Researchers are engaged in exploring imidazole and benzimidazole derivatives for their therapeutic potential, with ongoing research into their applications in various diseases .

Safety and Hazards

Future Directions

The future directions for “1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-” could involve further exploration of its potential biological activities and applications in medicinal chemistry. Given the wide range of biological activities exhibited by imidazole derivatives, this compound could be a promising candidate for drug development .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, resulting in the inhibition of cox-1 and cox-2 enzymes . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins, and leukotrienes .

Biochemical Pathways

The inhibition of cox-1 and cox-2 enzymes by similar compounds would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory mediators .

Pharmacokinetics

A study on a similar compound, flubendiamide, suggests that it is stable to hydrolysis under laboratory conditions, but direct aqueous photolysis is a main route of degradation .

Result of Action

The inhibition of cox-1 and cox-2 enzymes by similar compounds would result in a reduction in the production of pro-inflammatory mediators, potentially leading to anti-inflammatory effects .

Action Environment

A study on a similar compound, fosthiazate, suggests that it degrades mainly to des-iodo flubendiamide under anaerobic aquatic conditions . This degradation process could potentially be influenced by environmental factors such as light, temperature, and pH .

properties

IUPAC Name |

1-(2-ethylsulfonylethyl)-2-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJQUSZGINOURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C=C(N=C1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180131 | |

| Record name | 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro- | |

CAS RN |

25459-12-5 | |

| Record name | Isotinidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025459125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOTINIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTU3H1J2L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)

![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)